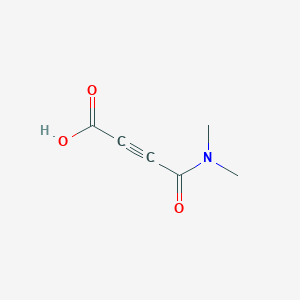
3-(Dimethylcarbamoyl)prop-2-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylcarbamoyl)prop-2-ynoic acid is a chemical compound with the CAS Number: 1314937-25-1 . It has a molecular weight of 141.13 and its IUPAC name is 4-(dimethylamino)-4-oxo-2-butynoic acid . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . Its molecular weight is 141.13 , and its molecular formula is C6H7NO3 .Aplicaciones Científicas De Investigación
Synthesis and Characterization of New Compounds
Research on 3-(Dimethylcarbamoyl)prop-2-ynoic acid and its derivatives focuses on the synthesis and characterization of novel compounds, which have potential applications in material science and as ligands in the formation of metal complexes. For instance, studies on amic acid derivatives demonstrate their role in synthesizing complexes with metal ions, which could have applications in catalysis and materials science (Abdulghani & Sahan, 2012).
Antibacterial and Anti-inflammatory Activities
Another significant application area is the exploration of antibacterial and anti-inflammatory properties of compounds derived from or related to this compound. Studies have identified compounds with promising antibacterial and anti-inflammatory activities, highlighting the potential of these compounds in developing new therapeutic agents (Chavan & Hosamani, 2018).
Organic Sensitizers for Solar Cell Applications
The compound and its derivatives are also investigated for their use as organic sensitizers in solar cells. The engineering of these sensitizers at the molecular level aims to enhance the efficiency of solar energy conversion, presenting a sustainable alternative to traditional energy sources (Kim et al., 2006).
Molecular Engineering and Drug Design
The structural flexibility and functional diversity of compounds like this compound make them valuable in molecular engineering and drug design. Research into fatty acid amide hydrolase inhibitors, for example, utilizes derivatives of this compound, contributing to the development of new drugs with analgesic, anxiolytic-like, and antidepressant-like properties (Mor et al., 2008).
Environmental and Industrial Applications
Finally, the study of synthetic complex esters based on derivatives of this compound for use as automotive gear lubricants illustrates the compound's potential in industrial and environmental applications. Such research aims at developing biodegradable lubricants that are compatible with extreme pressure additives (Nagendramma & Kaul, 2008).
Safety and Hazards
The safety information for 3-(Dimethylcarbamoyl)prop-2-ynoic acid includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
4-(dimethylamino)-4-oxobut-2-ynoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-7(2)5(8)3-4-6(9)10/h1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWUNCBYKVARGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C#CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-([2,3'-bipyridin]-3-ylmethyl)-4-methylthiazole-5-carboxamide](/img/structure/B2990180.png)
![2-[4-(Trifluoromethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2990181.png)

![1-(3-((4-Methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-(4-methoxyphenyl)propan-1-one](/img/structure/B2990183.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2990184.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)acetamide](/img/structure/B2990185.png)
![7-(2-Chloropropanoyl)-3-propan-2-yl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2990187.png)

![1'-(2,5-dimethylfuran-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2990189.png)


